molecular formula C16H19N3O5 B6353346 4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1214000-37-9

4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B6353346
CAS No.: 1214000-37-9
M. Wt: 333.34 g/mol
InChI Key: NVAMUYXVNLMYHW-UHFFFAOYSA-N
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Description

This compound is a substituted imidazo[4,5-c]pyridine derivative characterized by a 2,3,4-trimethoxyphenyl group at the 4-position and a carboxylic acid moiety at the 6-position. Its molecular formula is C₁₇H₁₉N₃O₅, with a molecular weight of 345.35 g/mol (calculated from ). The trimethoxy substituents confer enhanced lipophilicity compared to simpler aromatic analogs, which may influence solubility and receptor-binding interactions. The compound is cataloged under CAS 1313176-45-2 and is available at ≥98% purity for research applications .

Properties

IUPAC Name

4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-22-11-5-4-8(14(23-2)15(11)24-3)12-13-9(17-7-18-13)6-10(19-12)16(20)21/h4-5,7,10,12,19H,6H2,1-3H3,(H,17,18)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAMUYXVNLMYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2C3=C(CC(N2)C(=O)O)NC=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties of this compound based on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H18_{18}N2_{2}O5_{5}
  • Molecular Weight : 342.34 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including anticancer , anti-inflammatory , and antimicrobial properties. Below are detailed findings from various studies.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound:

  • In Vitro Cytotoxicity :
    • The compound showed significant cytotoxic effects against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The IC50_{50} values were reported to be around 15 µM for A549 cells and 20 µM for MCF-7 cells .
  • Mechanism of Action :
    • The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation pathways. It has been suggested that the compound interacts with specific kinases involved in cancer cell signaling .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were assessed through various assays:

  • Inhibition of Pro-inflammatory Cytokines : Studies demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several pathogens:

  • Bacterial Strains :
    • The compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .
  • Fungal Strains :
    • Antifungal activity was also noted against Candida albicans with an IC50_{50} value of 25 µg/mL .

Case Studies and Research Findings

A summary table of key studies is provided below:

Study ReferenceCell Line/PathogenActivityIC50_{50}/MIC Value
Xia et al. A549Anticancer15 µM
Wang et al. MCF-7Anticancer20 µM
Li et al. Staphylococcus aureusAntibacterial32 µg/mL
Zhao et al. Candida albicansAntifungal25 µg/mL

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
  • Molecular Formula : C16H19N3O5
  • Molecular Weight : 333.34 g/mol
  • Key Functional Groups : Imidazole ring, carboxylic acid group, and methoxy substituents.

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development. The presence of the imidazole ring and methoxy groups may contribute to its biological activity.

  • Anticancer Activity : Research indicates that similar imidazo[4,5-c]pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with analogous structures showed significant inhibition of tumor growth in vivo .
  • Antimicrobial Properties : The methoxyphenyl group can enhance lipophilicity and membrane permeability, potentially leading to increased antimicrobial efficacy. Preliminary studies have shown that related compounds possess broad-spectrum antibacterial activity .

Pharmacological Insights

  • Enzyme Inhibition : Compounds containing imidazo[4,5-c]pyridine structures have been investigated for their ability to inhibit specific enzymes involved in disease pathways. For instance, they may act as inhibitors of protein kinases implicated in cancer progression .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection against oxidative stress-induced neuronal cell death. This is particularly relevant for conditions like Alzheimer's disease .

Material Science Applications

The unique chemical structure of this compound allows for potential applications in material science:

  • Organic Electronics : The compound's electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can be advantageous for device fabrication .
  • Nanotechnology : Due to its specific interactions at the molecular level, it can be utilized in the development of nanocarriers for targeted drug delivery systems .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of imidazo[4,5-c]pyridine derivatives for their anticancer properties. The lead compound demonstrated IC50 values in the nanomolar range against various cancer cell lines, highlighting the significance of structural modifications on biological activity .

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Antimicrobial Agents and Chemotherapy, researchers synthesized several derivatives of the compound and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

Key analogs differ in the substituents on the phenyl ring at the 4-position of the imidazo[4,5-c]pyridine core. Below is a comparative analysis of physicochemical properties, synthetic accessibility, and biological relevance.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number logP* HBD HBA Purity (%)
Target Compound 2,3,4-Trimethoxyphenyl C₁₇H₁₉N₃O₅ 345.35 1313176-45-2 ~3.5 1 8 98+
4-(4-Fluorophenyl) Analog 4-Fluorophenyl C₁₃H₁₂FN₃O₂ 261.25 782441-07-0 ~2.8 1 5 95
4-(3-Bromophenyl) Analog 3-Bromophenyl C₁₃H₁₂BrN₃O₂ 314.16 1214049-28-1 ~3.0 1 5 Discontinued
4-(2-Methoxyphenyl) Analog 2-Methoxyphenyl C₁₄H₁₅N₃O₃ 273.29 1214182-75-8 ~2.6 1 6 95
4-Phenyl Analog Phenyl C₁₃H₁₃N₃O₂ 243.26 178456-18-3 ~2.2 1 5 95
4-[2-(Trifluoromethyl)phenyl] Analog 2-(Trifluoromethyl)phenyl C₁₄H₁₂F₃N₃O₂ 311.26 1044177-04-9 ~3.8 1 7 N/A

*logP estimated using fragment-based methods (e.g., XLogP3). HBD: Hydrogen bond donors; HBA: Hydrogen bond acceptors.

Key Findings from Comparative Analysis

Physicochemical Properties
  • Lipophilicity : The target compound’s trimethoxyphenyl group increases logP (~3.5) compared to analogs with single substituents (e.g., 4-fluoro: logP ~2.8). The trifluoromethyl analog exhibits the highest logP (~3.8) due to its strong electron-withdrawing group .
  • Hydrogen Bonding: All analogs retain one HBD (carboxylic acid) but vary in HBA count.

Limitations and Challenges

  • Solubility : High logP values (e.g., trifluoromethyl analog) may limit aqueous solubility, necessitating formulation adjustments for in vivo studies .
  • Stereochemical Complexity : Some analogs (e.g., (S)-4,4-dimethyl variant, CAS 1150644-61-3) require chiral resolution, increasing synthetic difficulty .

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